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Brevinin-1N protein precursor, partial

Cat. No.: B1577900
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Description

Classification and Placement within Antimicrobial Peptide Superfamilies

Brevinin-1N belongs to the brevinin-1 (B586460) family of antimicrobial peptides (AMPs). researchgate.netmdpi.com This family is a subset of the larger ranatuerin superfamily, a diverse group of peptides commonly found in ranid frogs (the family of true frogs). nih.govnih.gov The brevinin family itself is divided into two main subfamilies: brevinin-1 and brevinin-2 (B1175259), distinguished by their length and structural characteristics. nih.govfrontiersin.org Brevinin-1 peptides, including Brevinin-1N, are typically around 24 amino acids long. mdpi.comnih.gov

A defining feature of most brevinin-1 peptides is the "Rana box," a C-terminal cyclic heptapeptide (B1575542) domain formed by a disulfide bridge. nih.govfrontiersin.org However, it's noteworthy that some variations exist within the family where this feature is absent. nih.gov The classification of these peptides is based on similarities in their amino acid sequences, and their high variability makes them valuable molecular markers for taxonomic studies of frogs. nih.gov

Biological Origin and Distribution within Amphibian Secretions

The primary source of the Brevinin-1N protein precursor is the granular glands in the skin of certain amphibian species. nih.gov These glands synthesize and store a cocktail of bioactive compounds, including antimicrobial peptides, which are released upon stress or injury to protect the frog from infections. nih.govnih.gov

Molecular cloning techniques have been instrumental in identifying the precursors of brevinin peptides from the skin of various frogs. nih.gov For instance, precursors for Brevinin-1 peptides have been identified in species such as Hylarana latouchii (the broad-folded frog), Odorrana schmackeri (the diskless odorous frog), and Pelophylax plancyi fukienensis. nih.gov Specifically, a novel brevinin-1 peptide, designated Brevinin-1LTe, was identified from the skin secretions of Hylarana latouchii. nih.gov Studies on the southern leopard frog, Rana sphenocephala, have also led to the isolation of new members of the brevinin-1 family. nih.gov The presence of brevinin-1 peptides has also been documented in the skin secretions of the Malaysian fire frog, Hylarana picturata, and Hose's rock frog, Odorrana hosii. nih.gov

Amphibian SpeciesBrevinin-1 Family Peptide/Precursor Identified
Hylarana latouchii (Broad-folded frog)Brevinin-1LT1, Brevinin-1LT2, Brevinin-1LTe nih.govnih.gov
Odorrana schmackeri (Diskless odorous frog)Brevinin-1OS nih.govmdpi.com
Pelophylax plancyi fukienensisBrevinin-1 peptides nih.gov
Rana sphenocephala (Southern leopard frog)Brevinin-1Sa, Brevinin-1Sb, Brevinin-1Sc nih.gov
Hylarana picturata (Malaysian fire frog)Brevinin-1 peptides nih.gov
Odorrana hosii (Hose's rock frog)Brevinin-1 peptides nih.gov
Pelophylax nigromaculatusBrevinin-1BW mdpi.com
Hylarana temporalis (Indian bronzed frog)Brevinin-1TEa researchgate.net

Importance of Precursor Proteins in Peptide Biosynthesis and Maturation

Antimicrobial peptides are generally synthesized as larger precursor proteins, which then undergo a series of modifications to become active. nih.govresearchgate.net The precursor of Brevinin-1N, like other AMP precursors, typically has a three-domain structure: a signal peptide, an acidic pro-region, and the C-terminal mature peptide. nih.govfrontiersin.org

The signal peptide , located at the N-terminus, is a highly conserved sequence that directs the precursor protein into the secretory pathway of the cell. nih.gov This ensures that the peptide is transported to the correct location for storage and eventual release.

Following the signal peptide is an acidic pro-region . This intervening sequence is rich in acidic amino acid residues like aspartic and glutamic acid. nih.gov It is thought to play several crucial roles, including ensuring the correct folding of the mature peptide and neutralizing the cationic (positively charged) nature of the mature peptide to prevent self-toxicity within the host's cells. researchgate.net

The final domain is the mature antimicrobial peptide itself. The transition from the inactive precursor to the active peptide involves enzymatic cleavage, often at a specific site marked by a pair of basic amino acid residues (like Lysine-Arginine). mdpi.comfrontiersin.org Further post-translational modifications, such as C-terminal amidation, can also occur, which can enhance the peptide's stability and activity. nih.govfrontiersin.org

Precursor DomainPrimary Function
Signal PeptideDirects the precursor protein into the cell's secretory pathway. nih.gov
Acidic Pro-regionAids in proper folding and neutralizes the mature peptide to prevent self-toxicity. nih.govresearchgate.net
Mature PeptideThe final, active antimicrobial peptide following cleavage and modification. mdpi.comfrontiersin.org

Current Research Landscape and Unaddressed Questions Pertaining to Brevinin-1N Precursor

Current research on brevinin peptides continues to uncover new family members and explore their wide-ranging biological activities, which extend beyond antimicrobial effects to include anticancer properties. researchgate.netresearchgate.net A significant area of investigation is the structure-activity relationship of these peptides, aiming to design synthetic analogues with enhanced therapeutic potential and reduced toxicity. researchgate.net

Despite these advances, several questions regarding the Brevinin-1N precursor remain. While the general functions of the precursor domains are understood, the specific roles of the acidic pro-region beyond neutralization and folding assistance are not fully elucidated. There may be additional, more subtle regulatory functions that are yet to be discovered.

Furthermore, while the antimicrobial properties of the mature brevinin peptides are well-documented, the potential biological activities of the precursor protein itself or its fragments (other than the mature peptide) are largely unknown. The full extent of the distribution and diversity of Brevinin-1N precursors across different amphibian populations is also an area of ongoing research. researchgate.net Answering these questions could lead to a more complete understanding of the amphibian innate immune system and potentially open new avenues for therapeutic development. nih.gov

Properties

bioactivity

Antimicrobial

sequence

LPALIGLAAKALPSLLCKITKKC

Origin of Product

United States

Molecular Genetics and Transcriptional Regulation of Brevinin 1n Precursor

Genomic Organization and Gene Structure

The genetic blueprint for the Brevinin-1N precursor is encoded within the amphibian genome. Like other members of the brevinin superfamily, its gene possesses a characteristic architecture that facilitates its expression and the ultimate production of the mature antimicrobial peptide.

The gene encoding the Brevinin-1N precursor typically exhibits a conserved structure consisting of three exons separated by two introns. researchgate.net This organization is a common feature among many amphibian antimicrobial peptide genes. Molecular cloning and cDNA analysis have elucidated the functional domains encoded by these exons. nih.govfrontiersin.orgnih.gov

Exon 1: Encodes the 5' untranslated region (UTR) and the signal peptide. The signal peptide is a short, N-terminal sequence of hydrophobic amino acids that directs the nascent polypeptide chain into the endoplasmic reticulum for secretion. frontiersin.orgnih.gov

Exon 2: Typically codes for the acidic spacer region of the precursor protein. This highly acidic domain is thought to play a role in preventing the cytotoxic mature peptide from harming the host's own cells during its transit through the secretory pathway.

Exon 3: Contains the coding sequence for the mature Brevinin-1N peptide itself, followed by a C-terminal processing signal and the 3' untranslated region (UTR).

This multi-exon structure is fundamental, as the removal of the introns during RNA processing is a critical step to generate the final, functional messenger RNA (mRNA) template for protein synthesis.

The transcription of the Brevinin-1N gene is initiated and controlled by specific DNA sequences located upstream of the coding region, known as the promoter and regulatory elements. Analysis of the promoter region of brevinin genes has revealed the presence of binding sites for key transcription factors. researchgate.net Notably, consensus sequences for the nuclear factor-kappa B (NF-κB) family of regulatory proteins have been identified. researchgate.net NF-κB is a central regulator of immune and inflammatory responses. Its activation, often triggered by pathogens or inflammatory signals, leads to its translocation to the nucleus where it binds to promoter regions of target genes, like those for antimicrobial peptides, thereby activating their transcription. frontiersin.orgnih.gov The presence of these elements underscores the role of Brevinin-1N as an inducible component of the innate immune defense system, directly linking its expression to the detection of microbial threats.

Transcriptional Regulation Mechanisms

The expression of the Brevinin-1N gene is not static; it is dynamically modulated by a range of external and internal signals. This regulation allows the organism to mount a rapid and tailored defense in response to infection, stress, or developmental changes.

Environmental stressors and pathogenic encounters are potent inducers of Brevinin-1 (B586460) gene expression. The skin, being the primary interface with the environment, is a key site for this regulation. biologists.com Studies on related brevinin-1 peptides, such as Brevinin-1SY in Rana sylvatica, have shown significant changes in mRNA levels in response to various environmental challenges. For instance, dehydration was found to increase brevinin-1SY mRNA levels in both dorsal and ventral skin. biologists.com Conversely, exposure to freezing conditions led to a significant decrease in its expression in the dorsal skin. biologists.com

The presence of bacterial components, particularly lipopolysaccharide (LPS) from the outer membrane of Gram-negative bacteria, is a powerful stimulus for antimicrobial peptide gene expression. frontiersin.orgnih.gov LPS triggers signaling cascades, such as the MAPK pathway, that can lead to the activation of transcription factors like NF-κB, which in turn upregulate the transcription of genes including Brevinin-1N. frontiersin.org This inducible pathway is a cornerstone of the innate immune response, enabling the frog to rapidly deploy antimicrobial agents at the site of a potential infection.

Table 1: Environmental Stimuli and their Effect on Brevinin-1 mRNA Expression

Stimulus Organism/Model Tissue Observed Effect on mRNA Levels Reference
Dehydration Rana sylvatica Dorsal & Ventral Skin Increased biologists.com
Anoxia Rana sylvatica Ventral Skin Increased biologists.com
Freezing Rana sylvatica Dorsal Skin Decreased biologists.com
LPS Stimulation Macrophage Cell Line RAW 264.7 cells Upregulation of inflammatory cytokine mRNA frontiersin.orgnih.gov

The expression of brevinin genes is also under tight hormonal and developmental control. A significant increase in brevinin mRNA levels is observed during the later stages of amphibian metamorphosis. biologists.com This upregulation is thought to be induced by thyroid hormones (T3), coinciding with the development of mature dermal glands in the adult skin. biologists.com This prepares the newly metamorphosed froglet for a terrestrial environment rich in microbial challenges.

Stress hormones, particularly glucocorticoids like corticosterone (B1669441), are key modulators of the immune system and can influence gene expression. nih.govnih.govmdpi.com Acute stress and the associated rise in corticosterone can have immune-enhancing effects in amphibians, potentially priming the organism for pathogenic threats by upregulating immune mediators, which would include antimicrobial peptides. nih.gov While chronic exposure to high levels of stress hormones is often immunosuppressive, short-term increases can be protective, suggesting a complex regulatory role for corticosterone in controlling Brevinin-1N gene expression as part of the integrated stress response. nih.gov

Pre-mRNA Processing and Alternative Splicing Considerations

Once the Brevinin-1N gene is transcribed into a precursor messenger RNA (pre-mRNA) molecule, it must undergo several processing steps before it can be translated into protein. This processing is essential for producing a stable and functional mRNA transcript. The primary transcript is a copy of the entire gene, including both the protein-coding exons and the non-coding introns. youtube.com

The critical step in this process is splicing, where the introns are precisely removed, and the exons are joined together. This reaction is catalyzed by a large and dynamic molecular machine called the spliceosome, which is composed of small nuclear RNAs (snRNAs) and associated proteins (snRNPs), designated U1, U2, U4, U5, and U6. youtube.comnih.gov The spliceosome recognizes specific sequences at the exon-intron boundaries to ensure the accurate removal of introns. For the Brevinin-1N precursor, this involves the excision of the two introns to ligate exons 1, 2, and 3, thereby forming the continuous open reading frame that codes for the complete preproprotein. researchgate.net In addition to splicing, the pre-mRNA is modified at both ends: a 7-methylguanosine (B147621) cap is added to the 5' end, and a poly(A) tail is added to the 3' end. These modifications are crucial for mRNA stability, nuclear export, and efficient translation.

While no specific alternative splicing variants for the Brevinin-1N precursor have been documented in the available literature, alternative splicing is a common mechanism in eukaryotes for generating multiple protein isoforms from a single gene. Given the multi-exon structure of the Brevinin-1N gene, it is theoretically possible that alternative splicing could occur, potentially leading to the production of related but distinct peptides. However, the primary and conserved pathway appears to be the standard splicing of the three exons to produce the canonical Brevinin-1N precursor.

Biosynthesis and Post Translational Processing Pathways of Brevinin 1n Protein Precursor

Signal Peptide Cleavage and Translocation

The journey of the Brevinin-1N precursor begins with its entry into the secretory pathway, a process directed by a short N-terminal signal peptide, usually 16-30 amino acids in length. nih.govwikipedia.org This sequence acts as a molecular "zip code," targeting the newly synthesized polypeptide to the endoplasmic reticulum (ER). wikipedia.orgnih.gov In eukaryotes, the precursor is directed to the Sec61 translocation channel in the ER membrane. wikipedia.org

Analysis of cDNA from frog skin secretions has identified precursors for Brevinin-1 (B586460) family members that contain a classic signal peptide sequence. frontiersin.orgnih.gov As the precursor protein is translocated into the ER lumen, the signal peptide is cleaved off by a specific enzyme, signal peptidase I (SPase I). nih.gov This cleavage event is a critical first step, releasing the proprotein into the ER for subsequent folding and modifications. nih.gov The signal peptide itself is typically degraded by other proteases. nih.gov

Table 1: General Structure of a Brevinin-1 Family Precursor Protein This table outlines the typical domains found in a Brevinin-1 precursor, using Brevinin-1GHd as a representative example. frontiersin.orgnih.gov

Precursor DomainDescriptionFunction
Signal Peptide An N-terminal sequence of ~20-30 amino acids. nih.govwikipedia.orgDirects the precursor to the endoplasmic reticulum for secretion. wikipedia.org
Acidic Pro-region An intervening sequence rich in acidic residues (Aspartic and Glutamic acid). nih.govMay assist in proper folding and prevent premature activity of the mature peptide.
Cleavage Site A dibasic motif (e.g., Lys-Arg, or KR). frontiersin.orgnih.govRecognition site for proprotein convertases. nih.gov
Mature Peptide The C-terminal sequence that becomes the active antimicrobial peptide. nih.govContains the functional domains for antimicrobial activity, including the "Rana box". mdpi.com

Proprotein Convertase-Mediated Processing

Following signal peptide removal, the resulting proprotein undergoes further proteolytic cleavage to release the mature Brevinin-1N peptide. This processing is mediated by a family of enzymes known as proprotein convertases (PCs). nih.govwikipedia.org

Proprotein convertases recognize and cleave precursor proteins at specific sites, which are typically composed of single or paired basic amino acid residues like lysine (B10760008) (Lys) and arginine (Arg). nih.govnih.gov In the precursors of Brevinin-1 peptides, a conserved dibasic cleavage site, often Lys-Arg (KR), is located immediately upstream of the mature peptide sequence. frontiersin.orgnih.gov The identification of this KR site in the cDNA of a Brevinin-1 precursor confirms the role of proprotein convertases in its maturation pathway. nih.gov These cleavage sites are the hallmark of processing by enzymes belonging to the subtilisin/kexin-like proprotein convertase family. nih.gov

The proprotein convertase family includes several members, with furin being one of the most well-characterized and ubiquitous. wikipedia.org Furin and other PCs cleave protein precursors at the carboxy-terminal side of basic residue motifs, such as Arg-X-X-Arg or Lys/Arg-Arg. wikipedia.orgnih.gov The cleavage of the Brevinin-1N proprotein at its conserved KR site is consistent with the known specificity of these enzymes. frontiersin.orgnih.gov While detailed kinetic analyses for the specific interaction between a particular convertase and the Brevinin-1N precursor are not widely documented, the high conservation of the cleavage motif across numerous secreted peptides points to an efficient and specific enzymatic process. The ProP 1.0 server, which uses neural networks to identify such cleavage sites, predicts furin-specific sites with a sensitivity of 95%, underscoring the reliability of this processing signal. nih.govdtu.dk

C-Terminal Amidation and Other Modifications

A significant number of naturally occurring peptides, including some members of the Brevinin family, feature a C-terminal amide group. nih.govdigitellinc.com This modification, where the C-terminal carboxylic acid is converted to an amide, is not a minor alteration; it is vital for the biological activity and structural stability of the peptide. digitellinc.combiorxiv.org C-terminal amidation can enhance the potency of a peptide by a factor of a hundred or even a thousand compared to its non-amidated counterpart. digitellinc.com This modification neutralizes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's interaction with negatively charged bacterial membranes and help maintain a stable α-helical structure. biorxiv.org

The enzymatic process for amidation typically requires a C-terminal glycine (B1666218) residue on the peptide precursor, which is acted upon by peptidylglycine α-amidating monooxygenase (PAM). digitellinc.com Interestingly, some Brevinin-1 and Brevinin-2 (B1175259) family peptides that lack the typical C-terminal disulfide loop have been found to possess a C-terminally amidated residue instead, suggesting it is a crucial alternative modification for ensuring peptide function. nih.gov

Disulfide Bond Formation and Native Folding Pathways

A defining structural feature of most Brevinin-1 peptides is the "Rana box," a cyclic heptapeptide (B1575542) at the C-terminus formed by an intrachain disulfide bond. mdpi.comresearchgate.net This bond forms between two cysteine residues, typically at positions 18 and 24 of the mature peptide (Cys¹⁸ and Cys²⁴), creating a loop structure (Cys¹⁸-(Xaa)₄-Lys-Cys²⁴). nih.govmdpi.com

This crucial modification occurs in the oxidizing environment of the endoplasmic reticulum. nih.govuniprot.org The formation of the disulfide bond is catalyzed by enzymes of the protein disulfide isomerase (PDI) family through a process of thiol-disulfide exchange. nih.gov The formation of this bond is not merely a final step but is integral to the folding pathway. According to the quasi-stochastic mechanism, disulfide bonds can form in the unstructured polypeptide, providing conformational constraints that guide the subsequent folding into the native, three-dimensional structure. nih.gov In aqueous solutions, Brevinin-1 peptides exist predominantly as a random coil, but they adopt a functional, amphipathic α-helical structure in the hydrophobic environment of a cell membrane. nih.govresearchgate.net The integrity of the disulfide bridge has been shown to be important for the biological activity of the peptide. nih.gov

Intracellular Trafficking and Secretion Mechanisms

After initial processing and folding in the ER, the Brevinin-1N proprotein is transported through the secretory pathway, moving from the ER to the Golgi apparatus. wikipedia.orgnih.gov Within the Golgi, further modifications and sorting may occur before the mature peptide is packaged into secretory vesicles.

In amphibians, these peptides are stored in high concentrations within specialized structures in the skin called granular glands. nih.gov These glands are surrounded by smooth muscle cells and are innervated by the sympathetic nervous system. nih.gov The release of the peptides is not a continuous process but a regulated one. Upon adrenergic stimulation, such as a stress or injury signal, the myocytes contract, compressing the granular glands. nih.gov This pressure results in the discharge of the gland's entire contents, including the mature Brevinin-1N peptides, onto the skin surface via a holocrine-like mechanism. nih.gov This provides a rapid, potent defense against invading pathogens. frontiersin.org

Table 2: Summary of Key Post-Translational Modifications for Brevinin-1 Precursors

ModificationLocationKey Enzyme(s)Purpose
Signal Peptide Cleavage Endoplasmic Reticulum nih.govSignal Peptidase I (SPase I) nih.govRemoves N-terminal signal sequence to release the proprotein into the ER. nih.gov
Proprotein Cleavage Golgi/Secretory Vesicles wikipedia.orgProprotein Convertases (e.g., Furin) nih.govwikipedia.orgCleaves at dibasic sites to release the mature peptide from the pro-region. nih.govnih.gov
C-terminal Amidation Golgi/Secretory Vesicles digitellinc.comPeptidylglycine α-amidating monooxygenase (PAM) digitellinc.comNeutralizes C-terminal charge, enhances activity and stability. digitellinc.combiorxiv.org
Disulfide Bond Formation Endoplasmic Reticulum nih.govuniprot.orgProtein Disulfide Isomerase (PDI) family nih.govCreates the C-terminal "Rana box" loop, essential for structure and function. mdpi.comnih.gov

Regulatory Factors Influencing Precursor Processing Efficiency

The biosynthesis of the mature Brevinin-1N peptide from its precursor is a highly regulated process. The efficiency of the proteolytic cleavage, which is a critical step in this pathway, is influenced by a combination of enzymatic specificity, the cellular environment, and the presence of specific molecular regulators. This section explores the key factors that govern the processing of the Brevinin-1N protein precursor.

The conversion of the inactive Brevinin-1N proprotein into the biologically active peptide is primarily mediated by a family of enzymes known as proprotein convertases (PCs). These serine proteases are responsible for cleaving precursor proteins at specific single or paired basic amino acid residues. capes.gov.br Within this family, furin is a well-characterized member that plays a crucial role in the processing of a wide array of proteins within the secretory pathway. nih.govnih.gov The presence of a consensus cleavage site, typically a Lysine-Arginine (KR) sequence, in the Brevinin-1N precursor strongly indicates that it is a substrate for a furin-like convertase. nih.gov

The efficiency of this cleavage is not solely dependent on the presence of the recognition motif. Several factors can modulate the activity of proprotein convertases and, consequently, the rate of mature Brevinin-1N production.

Enzymatic and Cellular Environment Factors:

The subcellular environment where precursor processing occurs significantly impacts enzymatic efficiency. Key environmental factors include:

pH: Proprotein convertases, including furin, exhibit pH-dependent activity. The prodomain of furin itself acts as a pH sensor, regulating the enzyme's activation as it transits through the acidic environments of the trans-Golgi network. nih.gov This ensures that the proteolytic activation of precursor proteins occurs in the correct cellular compartment. The catalytic efficiency of furin is optimal within a specific pH range and decreases at more acidic or alkaline pH levels. nih.gov

Ion Concentrations: The concentration of certain ions can also influence the activity of proprotein convertases. For instance, potassium ions (K⁺) have been shown to activate furin's hydrolysis of most of its substrates. nih.gov The presence of K⁺ can widen the optimal pH range for furin activity, thereby enhancing its processing efficiency under varying cellular conditions. nih.gov Conversely, other ions can have an inhibitory effect. nih.gov

Regulatory Molecules:

The processing of the Brevinin-1N precursor can also be influenced by the presence of other molecules that can either inhibit or enhance the activity of proprotein convertases.

Inhibitors: A variety of molecules can act as inhibitors of furin and other proprotein convertases. These include naturally occurring protein inhibitors and synthetic peptide-based inhibitors. nih.gov For example, α1-antitrypsin Portland (α1-PDX), a bioengineered serpin, is a potent inhibitor of furin. nih.gov The presence of such inhibitors within the cell would be expected to decrease the processing efficiency of the Brevinin-1N precursor.

Research Findings on Proprotein Convertase Regulation:

While direct studies on the regulatory factors influencing Brevinin-1N precursor processing are limited, research on other proprotein convertase substrates provides valuable insights. The table below summarizes key findings on the regulation of furin activity, which is applicable to the processing of the Brevinin-1N precursor.

Regulatory Factor Effect on Furin Activity Research Findings Citation
pH Activity is pH-dependent; the prodomain acts as a pH sensor.The catalytic efficiency of furin is maximal at an optimal pH and is reduced at non-optimal pH levels. The pH gradient in the secretory pathway regulates its activation. nih.gov
Potassium Ions (K⁺) Generally enhances hydrolytic activity.K⁺ has been shown to activate the hydrolysis of most furin substrates and can widen the optimal pH range for its activity. nih.gov
Peptide-based Inhibitors Competitive inhibition of substrate cleavage.Synthetic peptides mimicking the cleavage site can act as potent inhibitors of furin. For example, decanoyl-Arg-Val-Lys-Arg-chloromethylketone is a widely used furin inhibitor. nih.govnih.gov
Protein Inhibitors Stoichiometric inhibition of furin activity.α1-antitrypsin Portland (α1-PDX) is a bioengineered protein that effectively inhibits furin. nih.gov
Substrate Flanking Residues Modulate cleavage efficiency.The amino acids surrounding the core cleavage motif can significantly impact the rate of hydrolysis by furin. capes.gov.brresearchgate.net

Table 1: Regulatory Factors Affecting Furin Activity and Brevinin-1N Precursor Processing

Structural Biology and Functional Implications of Brevinin 1n Precursor Domains

Modular Domain Architecture and Inter-Domain Relationships

The Brevinin-1N protein precursor, like many other antimicrobial peptides from amphibians, possesses a characteristic modular domain architecture. nih.gov This architecture consists of three distinct and sequential regions: an N-terminal signal peptide, an acidic pro-region, and the C-terminal mature antimicrobial peptide. nih.govnih.govnih.gov

Signal Peptide: This N-terminal sequence, typically around 22 amino acids long, guides the nascent polypeptide into the endoplasmic reticulum (ER) for secretion. nih.govuniprot.orguniprot.org It is a highly conserved feature among different antimicrobial peptide families. nih.gov

Acidic Pro-region: Following the signal peptide is an intervening sequence rich in acidic amino acid residues, such as aspartic and glutamic acids. nih.govnih.gov This domain acts as a spacer and is crucial for the proper processing of the precursor.

Mature Peptide Domain: The C-terminus of the precursor contains the sequence of the mature Brevinin-1N peptide. nih.govnih.gov This is the domain that, after cleavage and modification, will exhibit antimicrobial activity. A key feature within this domain for many brevinins is the "Rana box," a C-terminal heptapeptide (B1575542) loop formed by a disulfide bridge (Cys-(Xaa)5-Cys). nih.govmdpi.com

The relationship between these domains is sequential and functional. The signal peptide initiates the journey through the secretory pathway and is cleaved early in the process. The acidic pro-region then acts as a temporary guardian, ensuring the potentially cytotoxic mature peptide remains inactive until it is secreted from the cell. nih.govnih.gov

Domain Typical Length (Amino Acids) Primary Function Key Features
Signal Peptide ~22Directs precursor to the secretory pathwayHydrophobic core; N-terminal location. nih.govuniprot.orguniprot.org
Acidic Pro-region ~25Inactivation, folding, and transportHigh content of Aspartic and Glutamic acid residues. nih.govnih.gov
Mature Peptide ~24Antimicrobial activityCationic and amphipathic; contains the "Rana box" disulfide loop. nih.govmdpi.com

Conformation of the Pro-Region and its Role in Folding and Maturation

The pro-region of the Brevinin-1N precursor is characterized by its high density of negatively charged (acidic) amino acid residues. nih.govnih.gov While high-resolution structural data for this specific domain is limited, its acidic nature strongly implies its functional conformation is likely that of a random coil. This conformation is thought to be critical for its role as an intramolecular chaperone.

The primary functions of the pro-region are:

Neutralization and Inactivation: The mature Brevinin-1N peptide is cationic and amphipathic, properties that allow it to disrupt microbial membranes. nih.gov The anionic nature of the pro-region is believed to electrostatically neutralize the cationic mature peptide domain, preventing it from binding to and damaging intracellular membranes during its transit through the secretory pathway.

Guiding Proper Folding: The pro-region may help ensure the correct folding and, specifically, the proper formation of the C-terminal disulfide bond that creates the "Rana box." nih.gov By keeping the mature peptide domain in a soluble and inactive state, it allows other cellular machinery, such as protein disulfide isomerases in the ER, to act correctly.

Facilitating Maturation: The pro-region contains the specific cleavage site necessary for the final step of maturation, ensuring that the active peptide is only released after secretion. nih.govnih.gov

Structural Determinants of Proteolytic Cleavage Specificity

The release of the mature Brevinin-1N peptide from its precursor is a highly specific enzymatic event. The primary structural determinant for this proteolytic cleavage is a conserved dibasic amino acid motif located at the junction between the acidic pro-region and the mature peptide sequence. nih.gov This site typically consists of a Lysine-Arginine (-K-R-) pair. nih.govnih.govnih.gov

This -K-R- motif is a canonical recognition and cleavage site for a class of enzymes known as proprotein convertases, such as furin and related serine proteases. These enzymes are located in the trans-Golgi network and in secretory granules. Their function is to process a wide variety of precursor proteins destined for secretion. The presence of this specific and highly conserved site ensures that the mature Brevinin-1N is only liberated at the correct time and place—late in the secretory pathway or upon secretion itself—thus providing a final, crucial checkpoint against premature activity. nih.govnih.gov

Biophysical Characterization of Precursor and Intermediate Forms

The biophysical properties of the Brevinin-1N precursor are dictated by its composite domains and are expected to differ significantly from those of the final, mature peptide.

The full-length Brevinin-1N precursor is predicted to be a conformationally dynamic molecule. In an aqueous solution, the combination of the unstructured acidic pro-region and the mature peptide—which itself tends to be a random coil in the absence of a membrane—would result in a highly flexible structure. nih.gov

In contrast, the mature peptide undergoes a significant conformational change upon interacting with a membrane-mimetic environment, folding into a stable α-helical structure. nih.govnih.gov Studies on mature brevinin peptides, such as Brevinin-1GHd, have demonstrated that this α-helical conformation can be remarkably stable, showing little change even at temperatures as high as 90°C. nih.govfrontiersin.org This high thermal stability is a property of the active, folded state of the mature peptide. frontiersin.org The precursor and its intermediate forms, however, are not expected to possess such stable secondary structures; their flexibility is key to their transit through the cell and their interaction with processing enzymes and chaperones.

Precursor proteins, particularly those containing hydrophobic or amphipathic segments, can be prone to misfolding and aggregation, especially when studied in vitro without the cell's quality control machinery. youtube.com While specific data on the oligomerization of the Brevinin-1N precursor is not available, general principles of protein folding suggest that its amphipathic mature peptide region could potentially drive aggregation if not properly shielded by the pro-region and molecular chaperones. youtube.com The acidic pro-region likely plays a role in maintaining the solubility of the precursor, preventing the hydrophobic faces of the mature peptide domain from interacting and forming aggregates.

Interactions with Chaperone Proteins and Cellular Components

Throughout its synthesis and maturation, the Brevinin-1N precursor interacts with a variety of cellular components and chaperone proteins that ensure its proper folding and transport.

The process begins with the N-terminal signal peptide directing the nascent protein to the ER translocon. Once inside the ER lumen, the precursor is subject to the cellular quality control system. Molecular chaperones within the ER, such as BiP (Binding immunoglobulin Protein), are expected to transiently bind to the unfolded polypeptide to prevent aggregation and assist in its proper folding. researchgate.net This is a general mechanism for nearly all secreted proteins.

Furthermore, the formation of the disulfide bond in the C-terminal "Rana box" is catalyzed by enzymes like protein disulfide isomerase (PDI) within the ER. The interaction with chaperones is transient, a hallmark of a chaperone-client relationship, ensuring the precursor is released once it has achieved a stable, transport-competent conformation. researchgate.netnih.gov For recombinant expression of antimicrobial peptides, chaperone-like proteins such as thioredoxin are often used as fusion partners precisely because they facilitate proper folding and prevent the lethal effects of the peptide on the host cell. nih.gov This highlights the critical need for chaperone activity in handling these potent molecules before their intended release.

Biological Roles and Molecular Mechanisms of Action Derived from Brevinin 1n Protein Precursor

Contribution to Innate Immunity and Host Defense Systems

Antimicrobial peptides (AMPs) derived from the Brevinin-1N precursor are a crucial element of the innate immune system, which constitutes the body's initial, non-specific barrier against invading microbes. nih.govfrontiersin.orgresearchgate.net Found in the skin secretions of various frog species, these peptides are part of a chemical shield that protects the organism from infections in microbially rich environments. frontiersin.orgnih.gov The expression of these peptides, such as Brevinin-1SY in the frog Rana sylvatica, can be regulated in response to developmental stages and environmental stressors, highlighting their integral role in maintaining host integrity. biologists.com The primary function of these peptides within the host defense system is to provide rapid, broad-spectrum antimicrobial activity against potential threats. nih.gov Their presence as a pre-formed defense mechanism allows for an immediate response to pathogenic challenge, long before the more specific adaptive immune response is mounted.

Mechanistic Insights into Antimicrobial Activities of Processed Peptides

The antimicrobial efficacy of peptides derived from Brevinin-1N stems from their specific physicochemical properties and their ability to interact directly with microbial structures. These peptides are typically cationic and amphipathic, characteristics that are central to their mechanism of action. researchgate.netbiologists.commdpi.com

The primary mechanism by which Brevinin-1N-derived peptides exert their antimicrobial effect is through the disruption of microbial cell membranes. nih.govmdpi.com These peptides are predicted to form amphipathic, alpha-helical structures. biologists.com This structure, combined with a net positive charge, facilitates a strong affinity for the negatively charged components of bacterial and fungal cell membranes. mdpi.com

Upon binding, the peptides insert into the lipid bilayer, leading to membrane permeabilization and loss of integrity. biologists.com This process can occur through various models, such as the formation of pores or a general destabilization of the membrane structure. Evidence from studies using scanning electron microscopy (SEM) and membrane integrity assays, like the SYTOX Green assay, confirms that peptides such as Brevinin-1BW cause physical disruption to bacterial membranes. mdpi.comnih.gov The balance between the peptide's positive charge, helicity, and hydrophobicity is critical for this membrane-disrupting activity. mdpi.com

A key aspect of the antimicrobial action of Brevinin-1N peptides, particularly against Gram-negative bacteria, is their ability to bind to lipopolysaccharide (LPS). frontiersin.orgmdpi.com LPS is a major component of the outer membrane of Gram-negative bacteria and acts as a potent endotoxin. Several peptides derived from this precursor, including Brevinin-1GHd and Brevinin-1BW, have demonstrated significant LPS-binding activity. mdpi.comnih.gov For instance, Brevinin-1GHd was found to bind to LPS with a dissociation constant (Kd) of 6.49 ± 5.40 μM. frontiersin.orgresearchgate.net This interaction not only facilitates the disruption of the outer membrane but also neutralizes the endotoxic effects of LPS, which is a critical step in mitigating the inflammatory damage associated with bacterial infections. nih.govnih.gov

Immunomodulatory and Anti-Inflammatory Activities

Beyond their direct microbicidal properties, peptides from the Brevinin-1N precursor possess significant immunomodulatory and anti-inflammatory capabilities. frontiersin.org While many AMPs are known to have these dual functions, the Brevinin-1 (B586460) family has recently been shown to be a potent modulator of host inflammatory responses. nih.govfrontiersin.org

Brevinin-1N-derived peptides can directly influence the function of immune cells and modulate the production of inflammatory signaling molecules known as cytokines. frontiersin.orgmdpi.com In studies using lipopolysaccharide (LPS)-stimulated mouse macrophage cells (RAW 264.7), peptides like Brevinin-1GHd and Brevinin-1BW have been shown to significantly suppress the release of key pro-inflammatory mediators. mdpi.comnih.gov

For example, treatment with Brevinin-1GHd at a concentration of 4 μM resulted in a substantial reduction in the release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). nih.govfrontiersin.org Similarly, Brevinin-1BW significantly inhibited the transcription and expression of these inflammatory factors at non-cytotoxic concentrations. mdpi.com This demonstrates a potent anti-inflammatory effect by controlling the excessive cytokine storm often induced by pathogenic components like LPS. frontiersin.org

Table 1: Effect of Brevinin-1 Peptides on Cytokine Release in LPS-Stimulated RAW 264.7 Macrophages
PeptideMediatorReported ReductionSource
Brevinin-1GHdNO~87.31% nih.govfrontiersin.org
Brevinin-1GHdTNF-α~44.09% nih.govfrontiersin.org
Brevinin-1GHdIL-6~72.10% nih.govfrontiersin.org
Brevinin-1GHdIL-1β~67.20% nih.govfrontiersin.org
Brevinin-1BWTNF-α~87.31% mdpi.com
Brevinin-1BWIL-6~77.82% mdpi.com
Brevinin-1BWIL-1β~91.46% mdpi.com

The anti-inflammatory effects of these peptides are rooted in their ability to modulate specific intracellular signaling pathways. frontiersin.orgnih.gov The inflammatory response triggered by LPS in macrophages is largely mediated by pathways such as the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. frontiersin.org Research on Brevinin-1GHd has shown that it inhibits the LPS-induced inflammatory response by acting on this specific pathway. nih.govnih.gov The peptide was found to reduce the phosphorylation of key MAPK proteins JNK, ERK, and p38. frontiersin.orgresearchgate.net By inactivating the MAPK signaling pathway, Brevinin-1GHd effectively suppresses the downstream production of pro-inflammatory cytokines, demonstrating a sophisticated mechanism of immune regulation. frontiersin.orgnih.gov

Table of Compound Names

Compound Name
Brevinin-1N
Brevinin-1GHd
Brevinin-1BW
Brevinin-1SY
Brevinin-1pl
Lipopolysaccharide (LPS)
Nitric oxide (NO)
Tumor necrosis factor-alpha (TNF-α)
Interleukin-6 (IL-6)
Interleukin-1 beta (IL-1β)
Interferon-γ (IFN-γ)

Other Identified Biological Functions (e.g., Insulin (B600854) Release Promotion)

Beyond their well-documented antimicrobial activities, peptides derived from the brevinin superfamily, including brevinin-1, have been identified as potent stimulators of insulin release. nih.govfrontiersin.org This insulinotropic property represents a significant area of research, suggesting a potential role for these peptides in metabolic regulation. This function is thought to provide an additional defense mechanism for the frogs, potentially inducing hypoglycemia in predators upon attack. nih.gov

Studies utilizing the rat clonal β-cell line, BRIN-BD11, have been instrumental in characterizing this activity. nih.govnih.gov For instance, peptides from the skin secretions of the pickerel frog, Lithobates palustris, which show homology to brevinin-1, have been demonstrated to stimulate insulin release in a concentration-dependent manner. nih.gov Initial purification and screening of these secretions revealed fractions that induced a significant 2.0 to 6.5-fold increase in insulin-releasing activity. nih.gov Subsequent purification to homogeneity yielded peptides that produced a 1.5 to 2.8-fold increase in insulin release. nih.gov

Specific members of the brevinin family have shown notable insulinotropic effects. Research has highlighted several examples, including peptides from Pelophylax saharicus and Glandirana emeljanovi. nih.gov The peptide Brevinin-1CBb, for example, elicited a significant stimulation of insulin release from BRIN-BD11 cells, reaching 269% of the basal rate at a concentration of 1 μM and a maximum of 285% at 3 μM. nih.govresearchgate.net Similarly, Brevinin-1Pa, isolated from the Northern leopard frog (Lithobates pipiens), produced a 1.8-fold increase in insulin secretion from BRIN-BD11 cells. researchgate.net

While the precise molecular mechanisms are still under investigation, it is suggested that the stimulation of insulin release is not solely due to the peptides' ability to destabilize cell membranes but likely involves other, yet to be identified, pathways. nih.gov The consistency of these findings across various brevinin peptides underscores the potential for these molecules as leads for novel therapeutic agents for conditions such as type 2 diabetes. nih.gov

FeatureDescriptionSource(s)
Cell Line Used BRIN-BD11 (rat clonal β-cell line), RINm5F (rat insulinoma-derived cells) nih.govnih.govresearchgate.net
Origin of Peptides Skin secretions of various frog species, including Lithobates palustris, Pelophylax saharicus, Glandirana emeljanovi, and Lithobates pipiens. nih.govnih.govresearchgate.net
Observed Effect Concentration-dependent stimulation of insulin release. nih.govnih.gov
Example Peptide 1 Brevinin-1CBb: Stimulated insulin release to 285% of basal rate at 3 μM. nih.govresearchgate.net
Example Peptide 2 Brevinin-1Pa: Produced a 1.8-fold increase in insulin release. researchgate.net

Role in Tissue Homeostasis and Regeneration

Peptides derived from the brevinin family also play a role in tissue homeostasis and regeneration, primarily through their contribution to wound healing. frontiersin.orgnih.gov This function is closely linked to their inherent antimicrobial properties, which are crucial for preventing infection in wounded tissue. nih.gov The skin secretions of the marsh frog, Rana ridibunda, which contain these peptides, have been observed to have significant healing effects in wound treatment. nih.gov

The primary mechanism by which brevinins are thought to aid in wound healing is by controlling the microbial environment of the wound. nih.gov By inhibiting the growth of a broad spectrum of bacteria, these peptides help to prevent the formation of biofilms and reduce the inflammatory response caused by pathogens. mdpi.commdpi.com

Specific studies have highlighted the direct impact of brevinin peptides on the wound healing process. For example, Brevinin-2Ta, isolated from the European frog Pelophylax kl. esculentus, was shown to effectively control bacterial infection in dermally-wounded rats. nih.gov This peptide not only reduced the number of viable bacteria but also had positive effects on the inflammatory status and promoted epithelial migration and angiogenesis, as indicated by markers like IL-10 and CD31. nih.gov Similarly, Brevinin-2PN from Pelophylax nigromaculatus has demonstrated wound-healing-promoting activity by inducing the migration of skin cells and regulating the expression of growth factors. frontiersin.org These findings suggest that brevinin-derived peptides contribute to the complex process of tissue regeneration by both clearing bacterial infections and modulating cellular processes essential for healing. frontiersin.org

Research FindingDetailsSource(s)
Wound Healing Properties Skin secretions from Rana ridibunda containing peptides under 10 kDa accelerated the wound healing process. nih.govnih.gov
Antimicrobial Role in Healing The influence of brevinins on wound healing is largely attributed to their antimicrobial activity, preventing infections. nih.gov
Specific Peptide Action (Brevinin-2Ta) Effectively restrained bacterial infection (Klebsiella pneumoniae) in wounded rats, reduced inflammation, and promoted re-epithelialization. nih.gov
Specific Peptide Action (Brevinin-2PN) Promoted healing of cell scratches by inducing cell migration and regulating growth factor expression. frontiersin.org
Cellular Mechanisms Brevinin peptides can modulate the immune response, promote the proliferation and migration of keratinocytes and fibroblasts, and recruit neutrophils and macrophages to the wound site. frontiersin.org

Evolutionary Biology and Comparative Genomics of Brevinin 1n Precursors

Phylogenetic Analysis of the Brevinin Gene Family and Subfamilies

The brevinin superfamily of antimicrobial peptides is a diverse and widespread group within ranid frogs, which are also known as true frogs. Phylogenetic analyses, primarily based on the amino acid sequences of the mature peptides and their precursors, have been instrumental in unraveling the evolutionary relationships within this family. The brevinin family is broadly categorized into two main subfamilies: brevinin-1 (B586460) and brevinin-2 (B1175259). These subfamilies are distinguished by differences in their length and primary structure. Brevinin-1 peptides are typically around 24 amino acids long, while brevinin-2 peptides are longer, consisting of 33–34 residues.

Further classification has led to the identification of several other related families, including Esculentin-1, Esculentin-2, Japonicin-1, Japonicin-2, Nigrocin-2, Palustrin-1, Palustrin-2, Ranacyclin, Ranalexin, and Ranateurin-1 and -2. The distribution of these subfamilies often shows geographical patterns. For instance, brevinin-1, esculentin-1, esculentin-2, and temporin peptides are found in ranid frogs of both Eurasian and North American origin. In contrast, peptides like ranalexin, ranatuerin-1, ranatuerin-2, and palustrins have so far only been identified in North American frogs, while brevinin-2, tigerinin, japonicin, and nigrocin appear to be restricted to Eurasian species.

Phylogenetic trees constructed using methods like neighbor-joining reveal that peptides from closely related frog species tend to cluster together, forming distinct clades. This suggests that the diversification of these peptides occurred after the divergence of the host species, likely through a series of gene duplication events. For example, the phylogenetic analysis of 34 brevinin-2 peptides from 30 different anuran species demonstrated that Kallophrdaus pulchra is genetically close to the genus Hylarana.

The molecular heterogeneity within the brevinin family, particularly in the brevinin-1 and brevinin-2 subfamilies, can be a useful tool for taxonomic and phylogenetic studies of ranid frogs. The unique peptide profiles of different species can act as molecular markers to clarify their evolutionary relationships.

Table 1: Major Brevinin Subfamilies and Related Peptide Families in Ranid Frogs
Family/SubfamilyTypical Length (Amino Acids)Geographical DistributionKey Structural Features
Brevinin-1~24Eurasia and North AmericaContains the "Rana box" disulfide bridge.
Brevinin-233-34Primarily EurasiaLonger than Brevinin-1, also contains the "Rana box".
Esculentin-1VariableEurasia and North AmericaRelated to brevinins.
Esculentin-2VariableEurasia and North AmericaRelated to brevinins.
RanalexinVariableNorth AmericaDistinct family within the brevinin superfamily.
RanatuerinVariableNorth AmericaDistinct family within the brevinin superfamily.
JaponicinVariableEurasiaDistinct family within the brevinin superfamily.
NigrocinVariableEurasiaDistinct family within the brevinin superfamily.

Conservation and Divergence of Precursor Sequences Across Ranid Species

The precursor proteins of brevinin peptides exhibit a conserved structural organization across different ranid species. This typical structure consists of a highly conserved signal peptide at the N-terminus, followed by an acidic propeptide region, and finally the mature antimicrobial peptide sequence at the C-terminus. The signal peptide is crucial for directing the precursor to the secretory pathway, while the acidic propeptide is thought to play a role in preventing the cytotoxic mature peptide from harming the host's own cells before it is secreted.

A key conserved feature within the brevinin-1 subfamily is the "Rana box," a C-terminal heptapeptide (B1575542) loop formed by a disulfide bond between two cysteine residues. This structural motif is critical for the antimicrobial activity of these peptides. Another conserved element in many brevinin-1 peptides is a highly hydrophobic 'FLP' motif near the N-terminus.

In contrast to the hypervariable mature peptide region, the signal peptide and parts of the acidic propeptide show a higher degree of conservation. This suggests that while the mature peptide is under strong selective pressure to diversify, the processing and secretion machinery maintains a greater degree of evolutionary constraint. The acidic nature of the propiece, rich in glutamic and aspartic acid residues, is a conserved feature.

The divergence in the mature peptide sequences is a direct result of the evolutionary arms race between the frog and pathogenic microorganisms. This rapid evolution allows the frog's immune system to adapt and respond to a constantly changing microbial environment.

Table 2: Conservation and Divergence in Brevinin-1N Precursors
Precursor RegionLevel of ConservationFunctional Significance
Signal PeptideHighly ConservedDirects the precursor to the secretory pathway.
Acidic PropeptideModerately ConservedPrevents autotoxicity of the mature peptide.
Mature PeptideHighly Divergent (Hypervariable)Direct antimicrobial activity; under strong diversifying selection.
"Rana Box" (in Brevinin-1)Conserved Structural MotifEssential for antimicrobial function.

Evolutionary Pressures Shaping Peptide Diversity and Function

The remarkable diversity observed in brevinin peptides is not random but is shaped by strong evolutionary pressures, primarily diversifying (or positive) selection. This form of natural selection favors new variants, leading to an accelerated rate of amino acid substitutions in the genes encoding these peptides. The primary driver of this diversifying selection is the co-evolutionary arms race between the amphibian host and its microbial pathogens.

As microorganisms evolve mechanisms to resist the effects of existing antimicrobial peptides, there is intense selective pressure on the host to generate novel peptide variants that can overcome this resistance. This constant back-and-forth interaction results in the rapid evolution and diversification of the brevinin gene family. Evidence for diversifying selection has been found in the mature peptide-coding regions of brevinin genes in ranid frogs. This suggests that the part of the peptide directly interacting with microbes is under the strongest pressure to change.

In contrast, the signal peptide and acidic propiece regions of the precursor often show signs of purifying (or negative) selection, which acts to remove deleterious mutations and maintain the conserved functions of these domains in peptide processing and secretion.

Advanced Methodological Approaches in Brevinin 1n Protein Precursor Research

Transcriptomic and Proteomic Profiling for Expression and Identification

The initial discovery and identification of the Brevinin-1N protein precursor are often rooted in broad-scale transcriptomic and proteomic analyses of amphibian skin secretions. frontiersin.org Transcriptomic analysis, specifically through the construction and screening of cDNA libraries from frog skin, has been a cornerstone in identifying the genetic blueprint of Brevinin-1N and its variants. nih.govnih.gov This "shotgun" cloning approach allows researchers to sequence a multitude of mRNA transcripts present in the skin's granular glands, revealing the precursor's full-length cDNA sequence. nih.gov For instance, the cDNA sequence for a Brevinin-1 (B586460) precursor typically encodes a signal peptide, an acidic spacer region, and the mature peptide sequence, which is flanked by a protease cleavage site. frontiersin.orgnih.gov

Complementing transcriptomics, proteomic techniques are employed to directly analyze the peptide content of the skin secretions. High-performance liquid chromatography (HPLC) is used to separate the complex mixture of peptides, followed by mass spectrometry to identify individual components. nih.govresearchgate.net This peptidomic approach can confirm the presence of the mature Brevinin-1N peptide and any post-translationally modified variants, providing a direct link between the genetic information (transcriptome) and the functional molecule (proteome). nih.govresearchgate.net The integration of these two 'omics' fields provides a comprehensive picture of the expression and composition of the Brevinin-1N precursor and its related peptides within the frog's defensive arsenal (B13267).

Molecular Cloning and Recombinant Expression Systems for Precursor Production

Once the cDNA sequence of the Brevinin-1N precursor is identified, molecular cloning techniques are essential for its production and further study. nih.govyoutube.com The process involves isolating the mRNA from frog skin, converting it into complementary DNA (cDNA), and then amplifying the specific precursor gene using the polymerase chain reaction (PCR). youtube.com This amplified DNA is then inserted into a plasmid vector, which can be introduced into a host organism for large-scale production. nih.govyoutube.com

The choice of expression system is critical for obtaining functional peptides. Escherichia coli is a commonly used prokaryotic host due to its rapid growth and high yield. nih.gov However, since antimicrobial peptides can be lethal to the bacterial host, they are often expressed as fusion proteins. nih.gov This involves attaching the Brevinin-1N precursor sequence to a larger, more stable protein like thioredoxin or glutathione (B108866) S-transferase (GST). nih.gov This fusion strategy protects the host cell and prevents the degradation of the recombinant peptide. nih.gov After expression, the fusion protein is purified, and the Brevinin-1N precursor is cleaved off and isolated. While eukaryotic systems like yeast or mammalian cells are also options, particularly for proteins requiring complex post-translational modifications, E. coli-based systems have been widely and successfully applied for the production of Brevinin family peptides. nih.gov

Table 1: Common Fusion Protein Systems for Recombinant Brevinin Precursor Expression

Fusion PartnerHost SystemKey Advantages
Thioredoxin (Trx)E. coliPromotes solubility and proper folding; acts as a chaperone. nih.gov
Glutathione S-transferase (GST)E. coliAllows for easy purification via affinity chromatography. nih.gov

Mass Spectrometry for Sequence Verification and Post-Translational Modification Characterization

Mass spectrometry (MS) is an indispensable tool for the precise characterization of the Brevinin-1N protein precursor and its mature peptide. nih.gov After purification, either from natural sources or recombinant systems, MS is used to verify the amino acid sequence. nih.gov Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) MS can accurately determine the molecular weight of the peptide, which can then be compared to the theoretical mass calculated from the cDNA-deduced sequence. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) is employed for de novo sequencing, where the peptide is fragmented in the mass spectrometer and the resulting fragment ions are analyzed to determine the amino acid sequence directly. nih.govyoutube.com This is crucial for confirming the identity of the isolated peptide and for identifying any variations from the genetically predicted sequence. researchgate.netnih.gov

MS is also pivotal in identifying post-translational modifications (PTMs), which are common in amphibian peptides and critical for their function. nih.gov For the Brevinin-1N precursor, this includes the proteolytic cleavage that releases the mature peptide. nih.gov For the mature Brevinin-1N peptide itself, a key PTM is the formation of a C-terminal disulfide bridge, creating the characteristic "Rana box" cyclic domain. nih.gov Other potential modifications, such as C-terminal amidation, can also be detected by the mass shifts they produce in the MS spectrum. nih.gov

Structural Determination Techniques for Precursors and Domains (e.g., NMR, X-ray Crystallography, Circular Dichroism)

Understanding the three-dimensional structure of the Brevinin-1N peptide is key to elucidating its mechanism of action. Several biophysical techniques are employed for this purpose.

Circular Dichroism (CD) spectroscopy is widely used to assess the secondary structure of peptides in different environments. nih.govscilit.com Studies on Brevinin family peptides have shown that they typically adopt a random coil conformation in aqueous solutions but fold into an α-helical structure in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or SDS micelles. nih.govnih.govscilit.com This induced helicity is a hallmark of many membrane-active antimicrobial peptides.

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information in solution. scilit.com For Brevinin peptides, NMR studies have confirmed the α-helical conformation in membrane-like environments and have been used to determine the precise three-dimensional structure. scilit.com These studies reveal the amphipathic nature of the helix, with hydrophobic and hydrophilic residues segregated on opposite faces, which is crucial for membrane interaction. scilit.com However, NMR studies of branched or complex peptides can be challenging. mdpi.com

X-ray crystallography can provide atomic-level detail of a peptide's structure, but it requires the successful crystallization of the molecule, which can be a significant challenge for peptides, especially those that are flexible or interact with membranes. nih.gov While less common for peptides like Brevinin-1N compared to NMR, it remains a powerful tool for structural determination.

Table 2: Structural Characteristics of Brevinin-1 Family Peptides in Different Environments

EnvironmentDominant Secondary StructureTechnique(s)Finding
Aqueous SolutionRandom CoilCircular Dichroism (CD) nih.govscilit.comPeptides are largely unstructured in a non-membrane environment.
Membrane-Mimicking (e.g., TFE, SDS)α-HelixCD, Nuclear Magnetic Resonance (NMR) nih.govnih.govscilit.comThe peptide folds into an amphipathic α-helix upon encountering a hydrophobic environment.

Biophysical Assays for Protein-Protein and Protein-Membrane Interactions

A variety of biophysical assays are used to study the interactions of the Brevinin-1N peptide with its primary target, the microbial cell membrane. These assays are crucial for understanding its mechanism of action.

Fluorescence spectroscopy is often used to monitor the binding of the peptide to model membranes (liposomes). For instance, assays using fluorescently labeled peptides can track their association with cells or liposomes. nih.gov The SYTOX Green uptake assay is another fluorescence-based method that measures membrane permeabilization; the dye only fluoresces upon binding to intracellular nucleic acids, so an increase in fluorescence indicates that the peptide has compromised the membrane integrity. nih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon binding, providing thermodynamic data such as binding affinity (Kd), stoichiometry, and enthalpy. nih.gov ITC has been used to quantify the interaction between a Brevinin-family peptide and lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. frontiersin.orgnih.gov

Other techniques like solid-state NMR can provide information on how the peptide is oriented within the lipid bilayer and how it affects the order and dynamics of the lipid molecules themselves. nih.gov These biophysical approaches collectively help to build a detailed model of how Brevinin-1N disrupts microbial membranes, leading to cell death. scilit.com

Gene Editing and Knockout Models for Functional Elucidation

The functional role of antimicrobial peptides like Brevinin-1N can be definitively studied using gene editing technologies such as CRISPR/Cas9. labmedica.com This powerful tool allows for the precise deletion or "knockout" of the gene encoding the Brevinin-1N precursor in a model organism. nih.govlabmedica.com By comparing the phenotype of the knockout organism (lacking Brevinin-1N) with the wild-type, researchers can elucidate the specific contribution of this peptide to the organism's defense against pathogens. labmedica.com

While creating knockout models in frogs is complex, studies in more genetically tractable organisms like the fruit fly (Drosophila) have demonstrated the feasibility of knocking out entire suites of antimicrobial peptide genes to study their collective and individual roles in immunity. labmedica.com The application of such technologies to amphibians could provide invaluable insights into the in vivo function of the Brevinin-1N precursor and its importance in the context of the entire antimicrobial peptide arsenal. youtube.com These approaches are also being considered to engineer amphibians with enhanced resistance to devastating pathogens like the chytrid fungus. youtube.com

Computational Modeling and Bioinformatic Analysis (e.g., structure prediction, sequence alignment, phylogenetic analysis)

Bioinformatic and computational tools are essential throughout the research process for the Brevinin-1N protein precursor. nih.govuit.no Initially, bioinformatic tools are used to analyze the raw data from transcriptomic sequencing, to predict the open reading frame of the precursor cDNA, and to identify key features like the signal peptide and cleavage sites. nih.govresearchgate.net The theoretical molecular weight and isoelectric point of the mature peptide are also calculated using tools like ProtParam. nih.gov

Sequence alignment programs like ClustalW are used to compare the amino acid sequence of the Brevinin-1N precursor and mature peptide with other known peptides in databases (e.g., using BLAST). nih.govresearchgate.net This helps to classify the peptide within the Brevinin family and to identify conserved regions, such as the "Rana box," and variable regions that might confer functional specificity. nih.govnih.gov

Phylogenetic analysis , often performed using methods like neighbor-joining, is used to construct evolutionary trees based on sequence similarities. nih.govnih.gov This can reveal the evolutionary relationships between Brevinin-1N and other peptides from different frog species, shedding light on gene duplication and diversification events. nih.govnih.gov

Structure prediction algorithms and molecular modeling software can generate theoretical three-dimensional structures of the Brevinin-1N peptide. nih.gov For instance, trRosettaX-Single can predict the 3D model, which can then be visualized with programs like PyMOL to analyze its structural features, such as the amphipathic α-helix, which is critical for its function. nih.gov These computational models complement experimental structural data and can guide the design of peptide analogs with improved properties. nih.gov

Theoretical Frameworks and Emerging Research Paradigms

Insights into Amphibian Skin Secretion as a Model for Innate Immunity

Amphibian skin is a remarkable organ that serves not only as a barrier against physical harm but also as a sophisticated immunological defense system. It is now well-established as a potent model for studying innate immunity, largely due to the copious secretion of a diverse arsenal (B13267) of bioactive molecules, including a vast family of antimicrobial peptides (AMPs). nih.govnih.govucm.es These secretions, produced by specialized granular glands in the dermis, form a chemical shield that provides the first line of defense against a wide range of pathogens such as bacteria, fungi, and viruses. nih.govresearchgate.net

The Brevinin family of peptides, to which the Brevinin-1N precursor belongs, is a prominent component of this chemical defense. nih.govnih.gov Brevinins are known for their broad-spectrum antimicrobial activity. nih.govnih.gov The study of these peptides and their precursors, like Brevinin-1N, provides crucial insights into how an organism can maintain a ready-to-use defense mechanism. When an amphibian is injured or stressed, these peptides are rapidly released onto the skin surface. nih.gov

The skin secretions of a single amphibian species can contain a multitude of different AMPs, each with potentially distinct microbial targets. This diversity is a key feature of the amphibian innate immune system, and it is thought to be a result of the constant evolutionary pressure exerted by the diverse microbial communities in their environment. nih.govmdpi.com By analyzing the components of these secretions, including partial precursors like Brevinin-1N, researchers can understand the molecular basis of this powerful innate immune response.

General Principles of Proprotein Processing and Peptide Maturation in Eukaryotes

The journey from a gene to a functional peptide is a highly regulated and complex process in eukaryotic cells. The Brevinin-1N protein precursor is a snapshot of this process. Antimicrobial peptides like brevinins are not synthesized in their final, active form. Instead, they are produced as larger, inactive precursor proteins, often called prepropeptides. researchgate.netnih.gov This strategy prevents the peptides from harming the host's own cells before they are needed.

The general structure of an amphibian AMP precursor consists of three main domains:

A signal peptide: This N-terminal sequence directs the precursor protein into the secretory pathway. It is typically cleaved off shortly after translation.

An acidic pro-sequence: This region is thought to play several roles, including assisting in the correct folding of the mature peptide and neutralizing the cationic (positively charged) nature of the mature peptide to keep it inactive. nih.gov

The mature peptide sequence: This is the C-terminal portion that, once cleaved and processed, becomes the active antimicrobial peptide. nih.gov

The maturation of the precursor into the active peptide involves a series of post-translational modifications. A key step is the proteolytic cleavage of the precursor at specific sites. This is often carried out by a class of enzymes known as proprotein convertases, which recognize specific amino acid sequences, such as the Lys-Arg (KR) site often found between the acidic spacer and the mature peptide sequence in brevinin precursors. nih.govnih.gov Further modifications can include C-terminal amidation, which can enhance the peptide's activity and stability. nih.gov The study of partial precursors like Brevinin-1N provides valuable information about these processing steps and the enzymes involved.

Evolution of Antimicrobial Peptide Systems and Diversification Mechanisms

The vast diversity of antimicrobial peptides found in amphibians is a product of dynamic evolutionary processes. The Brevinin-1 (B586460) family, including its various precursors, is an excellent example of this evolutionary innovation. The primary mechanisms driving the diversification of AMPs are gene duplication and positive selection. nih.govnih.gov

Gene duplication events create redundant copies of AMP genes. These copies are then free to accumulate mutations without compromising the function of the original gene. This allows for the exploration of new molecular structures and functions. nih.govmdpi.com Over time, this process can lead to the emergence of new peptides with altered antimicrobial spectra or even entirely new biological activities. nih.govresearchgate.net

Positive selection, where mutations that provide an advantage are favored and spread through a population, plays a crucial role in refining the function of these newly duplicated genes. nih.govnih.gov The constant "arms race" between amphibians and the pathogens in their environment drives this selection, favoring AMPs that can effectively combat evolving microbial threats. ucm.es This is reflected in the high degree of sequence variation observed among brevinin peptides from different frog species, and even within a single species. nih.gov

Evolutionary Mechanism Description Significance for Brevinin-1N Precursor
Gene Duplication Creation of one or more copies of a gene.Provides the raw genetic material for the evolution of new brevinin peptides with different properties.
Positive Selection Advantageous mutations are more likely to be passed on.Drives the rapid evolution of the mature peptide region to combat a wide range of pathogens.
Subfunctionalization After gene duplication, daughter genes may each retain part of the original gene's function. nih.govCan lead to the specialization of different brevinin peptides for specific roles. nih.gov
Neofunctionalization A duplicated gene acquires a completely new function.Could explain the emergence of brevinins with activities beyond antimicrobial defense.

Applications of Brevinin-1N Precursor Studies in Understanding Peptide Biosynthesis and Regulation

The study of the Brevinin-1N protein precursor and its related sequences has significant applications in the fields of biochemistry and molecular biology. By analyzing the sequence and structure of such precursors, scientists can gain a deeper understanding of the fundamental processes of peptide biosynthesis and its regulation.

Cloning and sequencing the cDNA that encodes for brevinin precursors have been instrumental in identifying the mature peptides and understanding their biosynthesis. nih.gov The conserved nature of the signal peptide and the acidic spacer region across different AMP families provides a template for identifying new AMPs from transcriptomic data. nih.gov

Furthermore, studying the expression of brevinin genes and their precursors can reveal how the production of these defense molecules is regulated. Research has shown that the expression of brevinin genes can be influenced by developmental stage and environmental stressors. For example, the expression of brevinin-1SY in the wood frog (Rana sylvatica) increases significantly during metamorphosis and can be altered in response to freezing, anoxia, and dehydration. biologists.com This demonstrates a sophisticated regulatory system that controls the production of these vital defense peptides.

Future Research Directions and Unanswered Questions

Elucidation of Additional Post-Translational Modifications and their Impact on Function

The biological activity and stability of proteins are often dictated by post-translational modifications (PTMs). nih.gov While the proteolytic cleavage of the Brevinin-1N precursor to release the mature peptide is a known PTM, a host of other modifications could be at play, influencing its function in ways that are not yet understood. nih.gov Natural antimicrobial peptides (AMPs) are known to undergo more than 17 types of modifications, including phosphorylation, glycosylation, acetylation, and oxidation, which can modulate their structure, stability, and function. nih.govnih.govaimspress.com

Future research must aim to systematically identify all PTMs present on the Brevinin-1N precursor. Advanced mass spectrometry techniques can be leveraged to map these modifications with high precision. Once identified, the functional significance of each PTM needs to be ascertained. nih.gov This can be achieved by comparing the biological properties of the modified precursor with an unmodified version. nih.gov Key questions to address include how these modifications affect the precursor's stability, its correct folding, subcellular localization, and its interaction with processing enzymes. aimspress.com For instance, modifications like the removal of the initiator methionine or N-terminal acetylation are common PTMs that could influence the precursor's lifecycle. nih.gov

Comprehensive Mapping of Specific Protease Interactions and Regulatory Networks

The conversion of the inactive Brevinin-1N precursor into the active antimicrobial peptide is a critical activation step mediated by proteases. nih.govnih.gov While the general mechanism of proteolytic processing is understood for AMP precursors, the specific proteases that interact with the Brevinin-1N precursor, their precise cleavage sites, and the regulatory networks controlling their activity are yet to be fully mapped. nih.govnih.gov Many proteins are synthesized as inactive precursors, or proproteins, which require the removal of polypeptide segments for activation. fmi.ch

Future studies should focus on identifying the complete set of proteases responsible for processing the Brevinin-1N precursor. This involves pinpointing the specific enzymes that recognize and cleave the precursor sequence to release the mature peptide and other potential fragments. nih.gov Understanding the regulatory mechanisms that govern these proteases is equally important. This includes investigating how their expression and activity are controlled, which could be linked to developmental stages or in response to pathogenic threats. nih.gov Computational tools designed to predict protease cleavage sites can guide these experimental investigations. nih.govoup.com

Identification of Novel Biological Roles for the Precursor or its Partially Processed Forms

The primary role of the Brevinin-1N precursor is understood to be the generation of the mature Brevinin-1N peptide. nih.gov However, emerging evidence suggests that precursor proteins and their propeptide fragments can have independent biological functions. nih.govresearchgate.net Propeptides are known to be essential for the folding and transport of some proteins and can regulate the activity of the mature protein even after cleavage. nih.gov Amphibian-derived peptides, including Brevinins, have been shown to possess a range of activities beyond direct antimicrobial action, such as immunomodulation, wound healing, and even the stimulation of insulin (B600854) release. nih.govnih.govfrontiersin.org

Therefore, a significant area for future research is to investigate whether the full-length Brevinin-1N precursor or its partially processed forms have novel biological roles. nih.gov These could include acting as signaling molecules, modulating host immune responses, or participating in tissue repair. nih.govfrontiersin.org For example, some Brevinin derivatives have shown potential in stimulating dendritic cell maturation, suggesting a role in bridging innate and adaptive immunity. nih.gov Functional assays are needed to screen for these potential activities, which could reveal new and unexpected functions for the precursor molecule.

Advanced Structural Studies of the Full-Length Precursor and its Complexes

While the structure of the mature Brevinin-1 (B586460) peptide, which typically forms an α-helical structure in membrane-like environments, has been studied, the three-dimensional structure of the full-length precursor remains unknown. nih.govnih.gov Structural information is fundamental to understanding a protein's function, its mechanism of action, and its interactions with other molecules. nih.gov Studying the full-length precursor is essential for a complete picture of its processing and potential additional functions.

Future research should employ advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, to determine the high-resolution structure of the Brevinin-1N precursor. nih.gov Furthermore, solving the structure of the precursor in complex with its processing proteases would provide invaluable mechanistic insights into how the mature peptide is liberated. These structural studies could also reveal how the precursor maintains an inactive state and whether it forms higher-order complexes, as has been observed for other precursor proteins. nih.gov This knowledge would provide a solid basis for understanding its biological roles. nih.gov

Application of Single-Cell Technologies for Spatial and Temporal Expression Analysis

Amphibian skin is a rich source of bioactive peptides, which are synthesized in specialized granular glands and released upon stress or injury. frogchemistry.comnih.gov Traditional methods of analyzing gene expression provide an average measurement from a bulk population of cells. To gain a deeper understanding of the Brevinin-1N precursor's role, it is crucial to know which specific cells within the skin produce it and how its expression is regulated over time and in response to different stimuli. mdpi.com

The application of single-cell technologies, such as single-cell RNA sequencing (scRNA-seq) and spatial transcriptomics, represents a powerful future direction. These methods allow for the analysis of gene expression at the individual cell level, making it possible to identify the exact cell types responsible for synthesizing the Brevinin-1N precursor. mdpi.com This approach can also reveal the heterogeneity of expression within the skin and map the spatial organization of these cells. frogchemistry.comulster.ac.uk By combining these techniques with stimuli such as pathogen exposure, researchers can track the temporal dynamics of precursor expression, providing a much more nuanced view of its regulation and function within the native tissue environment. mdpi.com

Development of Robust Computational Models for Predictive Analysis of Precursor Behavior

Computational biology offers powerful tools for modeling and predicting the behavior of complex biological molecules. oup.comnih.gov For the Brevinin-1N precursor, the development of robust computational models can integrate diverse experimental data to simulate its properties and function. Recent advances in protein structure prediction, such as AlphaFold, have made it possible to generate accurate structural models for propeptide-containing proteins and predict conformational changes that occur upon cleavage. nih.govresearchgate.net

Future work should focus on creating comprehensive computational models that can predict the entire lifecycle of the Brevinin-1N precursor. This would involve integrating sequence information, structural predictions, and data on post-translational modifications. oup.com Such models could simulate the precursor's folding, its interaction with specific proteases, and the dynamics of its cleavage. researchgate.net Predictive models could also be used to assess the impact of amino acid substitutions on the precursor's stability and processing, guiding the rational design of peptide analogues with enhanced therapeutic properties. nih.gov Ultimately, these in silico approaches can generate testable hypotheses and accelerate experimental research. oup.com

Q & A

Q. How can researchers characterize the secondary structure of Brevinin-1N protein precursor fragments?

  • Methodological Answer : To determine secondary structures (e.g., α-helices, β-sheets), use circular dichroism (CD) spectroscopy under controlled pH and temperature conditions. For higher resolution, nuclear magnetic resonance (NMR) spectroscopy is recommended, particularly for analyzing peptide fragments in deuterated solvents. Ensure experimental parameters (e.g., peptide concentration, buffer composition) are explicitly documented to enable reproducibility .
  • Data Example :
TechniqueConditions (pH, Solvent)Observed Peaks (nm)Predicted Structure
CDpH 7.4, aqueous buffer208 nm, 222 nmα-helical dominance

Q. What in vitro assays are suitable for assessing Brevinin-1N’s antimicrobial activity?

  • Methodological Answer : Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria. Include time-kill kinetics to evaluate bactericidal dynamics. For fungal activity, employ disc diffusion assays with standardized inoculum sizes (e.g., 1×10⁶ CFU/mL). Validate results with positive controls (e.g., polymyxin B) and replicate experiments ≥3 times .

Advanced Research Questions

Q. How can discrepancies in reported MIC values for Brevinin-1N across studies be resolved?

  • Methodological Answer : Variations in MICs often arise from differences in solvent systems (e.g., DMSO vs. saline), bacterial strains, or growth media. Standardize protocols per CLSI guidelines and report all variables (e.g., ionic strength, temperature). Use statistical meta-analysis to identify confounding factors. For unresolved contradictions, conduct head-to-head comparative studies under harmonized conditions .
  • Data Analysis Example :
StudySolventMIC (μg/mL)pHStrain
ADMSO87.0E. coli ATCC
BSaline326.5E. coli Clinical Isolate

Q. What experimental strategies are effective for comparing Brevinin-1N’s membrane interaction mechanisms with its analogs?

  • Methodological Answer : Employ fluorescence spectroscopy with membrane probes (e.g., Laurdan) to assess lipid bilayer disruption. Use molecular dynamics (MD) simulations to model peptide-membrane interactions, parameterizing force fields (e.g., CHARMM36) for phospholipid bilayers. Validate simulations with experimental data from surface plasmon resonance (SPR) or calcein leakage assays. Document all simulation parameters (e.g., time steps, temperature) in supplementary materials .

Q. How can researchers design studies to investigate Brevinin-1N’s stability under physiological conditions?

  • Methodological Answer : Conduct enzymatic degradation assays using human serum or proteases (e.g., trypsin) to measure half-life. Pair with mass spectrometry (LC-MS/MS) to identify cleavage sites. For thermal stability, use differential scanning calorimetry (DSC) at physiological temperature ranges (25–37°C). Include negative controls (e.g., heat-inactivated serum) and triplicate runs .

Methodological Guidance for Data Contradictions

Q. What statistical approaches are recommended for analyzing conflicting cytotoxicity data for Brevinin-1N?

  • Methodological Answer : Apply ANOVA with post-hoc Tukey tests to compare cytotoxicity across cell lines (e.g., mammalian vs. cancer cells). Use dose-response curves to calculate IC₅₀ values and assess selectivity indices (SI = IC₅₀/MIC). If outliers persist, evaluate assay endpoints (e.g., MTT vs. LDH release) and cell viability time points. Report confidence intervals and effect sizes to contextualize variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.